molecular formula C21H17F3O5 B2996146 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one CAS No. 170511-52-1

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one

Cat. No. B2996146
CAS RN: 170511-52-1
M. Wt: 406.357
InChI Key: LVEGNAJXHOVYKR-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C21H17F3O5 and its molecular weight is 406.357. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Chromen-4-one derivatives have been synthesized for their potential antibacterial properties. For instance, a series of new thiopyrimidine derivatives of chromen-4-one showed moderate to good antibacterial properties against various bacterial species. Molecular docking studies further elucidated their mechanism of action, suggesting these compounds as potential CDK2 transferase inhibitors (Lal, Paliwal, & Bagade, 2018).

Antimicrobial and Anti-inflammatory Effects

Isolated from Belamcanda chinensis, tectorigenin monohydrate, a chromen-4-one derivative, has shown antimicrobiotic and anti-inflammatory effects. The structural analysis revealed specific bonding characteristics conducive to these biological activities (Liu, Ma, Gao, & Wu, 2008).

Catalyst-Free Synthesis

Chromen-4-one derivatives have been synthesized through catalyst-free, environmentally friendly methods. Such approaches not only offer an eco-friendly alternative but also yield pharmaceutically interesting compounds under mild conditions, showcasing the versatility of chromen-4-ones in drug discovery (Brahmachari & Nayek, 2017).

Antidiabetic Activity

Certain chromen-2-one derivatives were evaluated for their antidiabetic activity, demonstrating promising inhibitory effects against α-glucosidase and α-amylase. This highlights the potential of chromen-4-one derivatives in managing diabetes through inhibiting enzymes relevant to the disease (Telvekar, Mundlod, Jadhav, Hatvate, & Ghodse, 2020).

Antibacterial Evaluation

In another study, chromen-2-one derivatives synthesized via a one-pot multicomponent reaction demonstrated broad spectrum antibacterial activity. This signifies the compound class's potential in developing new antibacterial agents (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

Antimicrobial Activities

Novel urea/thiourea derivatives of chromen-2-one were synthesized, showcasing moderate to excellent antimicrobial activities against various strains. This indicates their utility as potential leads for developing new antimicrobial agents (Mannam, S., Kumar, Pramod, Chamarthi, N., & Prasad K. R. S., 2020).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-2-3-11-8-13-16(10-14(11)25)29-20(21(22,23)24)18(19(13)26)12-4-5-15-17(9-12)28-7-6-27-15/h4-5,8-10,25H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEGNAJXHOVYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-2-(trifluoromethyl)chromen-4-one

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